4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C18H13ClN4O7S2 and its molecular weight is 496.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitric Oxide Synthase Inhibition
Compounds with thiadiazoline and pyrazoline structures have been developed and shown to inhibit different isoforms of nitric oxide synthase (NOS), which are enzymes involved in the production of nitric oxide, a critical molecule in many biological systems including neurotransmission and immune response. These novel derivatives, synthesized from materials such as ethyl 2-nitrobenzoates or substituted nitrobenzaldehydes, demonstrate the role of specific substituents in modulating biological activity. This research highlights the potential of structurally similar compounds in therapeutic applications targeting NOS-related pathways (Arias et al., 2018).
Fungicidal Activity
Another application of compounds with thiadiazole rings includes their evaluation as fungicides, particularly against Rhizoctonia solani, a significant pathogen affecting rice cultivation. The synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) and their structure-activity relationship analysis reveal high fungicidal activity, suggesting the potential agricultural applications of similar compounds in managing plant diseases (Chen et al., 2000).
Hydrogen Bonding in Crystal Structures
Research into hydrogen-bonded chains and sheets within crystal structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provides insights into the molecular interactions that define crystal packing and stability. Understanding these interactions is crucial for designing materials with specific physical properties, which can be applied in material science and pharmaceutical formulation (Portilla et al., 2007).
Antimicrobial and Antitumor Agents
The development of heterocyclic compounds with potential antimicrobial and antitumor activities showcases the importance of specific chemical structures in medicinal chemistry. For example, benzothiazole derivatives have been synthesized and found to possess potent antitumor activities, illustrating the critical role of molecular design in creating effective therapeutic agents (Yoshida et al., 2005).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)11-5-9(19)3-4-12(11)23(27)28/h3-7H,2,8H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPKTSYGDNLNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.